6-methoxy-5-methylpyrimidin-4-amine
Description
Contextualization of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Organic Chemistry
Pyrimidine derivatives represent a cornerstone in the architecture of biologically significant molecules. Their inherent structural features, including the presence of multiple nitrogen atoms, allow for diverse chemical modifications and interactions. This versatility has led to their classification as "privileged scaffolds" in medicinal chemistry—a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.govresearchgate.netbenthamdirect.comunimib.it
The pyrimidine core is fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids (DNA and RNA). researchgate.net Beyond their role in genetics, synthetic pyrimidine derivatives are integral components in a vast array of pharmaceuticals. nih.govbenthamdirect.com Their ability to be functionalized at various positions on the ring enables chemists to fine-tune their steric, electronic, and pharmacokinetic properties. This adaptability makes them attractive starting points for the development of new chemical entities with specific biological activities. nih.gov
Chemical Significance and Research Interest in 6-Methoxy-5-methylpyrimidin-4-amine
This compound, with its specific substitution pattern, is a molecule of considerable interest in synthetic chemistry. The presence of an amine group, a methoxy (B1213986) group, and a methyl group on the pyrimidine ring provides multiple reactive sites and opportunities for further chemical transformations. These functional groups allow for a variety of coupling reactions, making it a valuable building block in the synthesis of more complex molecules. prepchem.comresearchgate.net
Research interest in this compound and its close analogs often stems from its role as a key intermediate in the synthesis of larger, more complex molecules. For instance, related pyrimidine structures are used in the creation of compounds for targeted research applications. innospk.comnih.gov The strategic placement of the methoxy and amine groups can influence the molecule's chemical reactivity and its interactions in a biological context, making it a valuable tool for medicinal chemists. nih.gov
Below is a table detailing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| CAS Number | 50592-30-8 |
| Physical Form | Powder |
| Melting Point | 156-158 °C |
Note: Data sourced from publicly available chemical databases. sigmaaldrich.com Values may vary slightly depending on the source and purity.
Scope and Academic Objectives of Investigating this compound
The investigation of this compound in an academic setting is typically driven by several key objectives:
Exploration of Synthetic Utility: A primary goal is to explore the compound's potential as a versatile building block. Researchers aim to develop new synthetic routes to create a library of derivatives by modifying the existing functional groups or by using them as handles for more extensive molecular construction. prepchem.comresearchgate.net
Development of Novel Compounds: By using this compound as a starting material, chemists work towards the synthesis of novel molecules with unique structural features. The aim is to create compounds that could be screened for a variety of applications in materials science or as probes for biological systems.
Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, this pyrimidine derivative can be incorporated into larger molecules to probe how its specific structural components influence biological activity. The methoxy, methyl, and amine groups can be systematically altered to understand their role in molecular interactions. acs.org
Overview of Research Methodologies Applied to Pyrimidine Amines
The study of pyrimidine amines like this compound employs a range of established and advanced research methodologies:
Synthesis and Derivatization: The core of the research often involves multi-step organic synthesis. This can include classical reactions like nucleophilic aromatic substitution to introduce the methoxy group, and various coupling reactions to modify the amine functionality. nih.govnih.gov The goal is to produce the target compound and its derivatives in good yield and high purity.
Spectroscopic Analysis: To confirm the identity and structure of the synthesized compounds, a suite of spectroscopic techniques is utilized. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular skeleton and the connectivity of atoms. nih.gov Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy helps to identify the functional groups present. nih.gov
Crystallography: X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. For a compound like this compound or its derivatives, obtaining a single crystal allows for the precise determination of bond lengths, bond angles, and conformation in the solid state. researchgate.net
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of the synthesized compounds and to isolate them from reaction mixtures. nih.gov Thin-layer chromatography (TLC) is also a quick and common method for monitoring the progress of a reaction.
These methodologies, from synthesis to detailed structural analysis, are fundamental to the comprehensive investigation of this compound and its role in advancing chemical science.
Properties
CAS No. |
1097180-28-3 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies for 6 Methoxy 5 Methylpyrimidin 4 Amine and Its Derivatives
Established Synthetic Pathways to 6-Methoxy-5-methylpyrimidin-4-amine
Conventional Multi-Step Synthesis Approaches
The synthesis of this compound and its analogs often involves multi-step sequences that utilize readily available pyrimidine (B1678525) precursors. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, on the pyrimidine ring. For instance, compounds with a similar core structure can be prepared from 2-amino-4-chloro-6-methyl-pyrimidine or 2-amino-4-methoxy-6-methyl-pyrimidine, which are commercially available. google.com The substitution of the chloro or methoxy (B1213986) group by an amine is a well-documented reaction in pyrimidine chemistry. google.com
Another established route involves the use of 2,4-dichloro-5-methoxypyrimidine (B27636) as a starting material. chemicalbook.com This precursor can undergo sequential nucleophilic substitutions. For example, reaction with methylamine (B109427) in a suitable solvent like methanol (B129727) can selectively replace one of the chlorine atoms to yield an intermediate such as 2-chloro-5-methoxy-N-methylpyrimidin-4-amine. chemicalbook.com Further manipulation of the remaining chlorine atom can then be carried out to introduce other desired functionalities.
Precursor Chemistry and Intermediate Transformations
The versatility of pyrimidine chemistry allows for a wide range of precursor molecules and intermediate transformations to access compounds like this compound. The choice of precursors is often dictated by the desired substitution pattern on the final molecule.
For instance, the synthesis of certain pyrimidine derivatives can start from 1-methyl-4-piperidone, which is reacted with sulfur and cyanamide (B42294) in the presence of a secondary amine. google.com This initial step is followed by a series of transformations, including lithiation and reaction with an electrophile, to build up the desired pyrimidine ring system. google.com
The use of substituted uracils, such as 5,6-diaminouracil (B14702) derivatives, also represents a key strategy. frontiersin.org These can be condensed with various carboxylic acids to form 6-amino-5-carboxamidouracils, which serve as important precursors for more complex fused pyrimidine systems. frontiersin.org The regioselectivity of such reactions is a critical aspect, ensuring the formation of the desired isomer. frontiersin.org
Furthermore, the synthesis of related methoxypyridine-containing compounds has been achieved through the nucleophilic aromatic substitution of di-substituted pyridines. nih.gov For example, 2,6-dibromo-3-aminopyridine can react with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine, a valuable intermediate for further functionalization. nih.gov
Advanced Synthetic Methodologies for Pyrimidine Compounds
Microwave-Assisted Synthesis of Pyrimidine Ring Systems
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrimidine ring systems. tandfonline.com This technology offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. tandfonline.comacs.org The rapid and intense heating of polar substances under microwave irradiation can accelerate reactions that would otherwise require harsh conditions and prolonged heating. tandfonline.com
A prominent example of microwave-assisted pyrimidine synthesis is the Biginelli reaction, a three-component condensation of a β-diketone, an aldehyde, and a (thio)urea. tandfonline.com This method has been successfully employed to synthesize a variety of oxo- and thioxopyrimidines in good yields (65-90%) after recrystallization. tandfonline.com The use of microwave irradiation in this context can obviate the need for harsh mediators like polyphosphate esters. tandfonline.com
Furthermore, microwave irradiation has been utilized in the synthesis of fused pyrimidine systems, such as thiazolo[5,4-d]pyrimidines. researchgate.net These reactions can be completed in a matter of minutes under microwave conditions, compared to hours or even days required for conventional heating methods. researchgate.netnih.gov This rapid synthesis is often performed in an alcoholic medium, with the progress of the reaction monitored by thin-layer chromatography (TLC). researchgate.net The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and reaction times. nih.govrasayanjournal.co.in
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. rasayanjournal.co.injmaterenvironsci.com This approach focuses on the use of safer reagents and solvents, the reduction of waste, and the development of more energy-efficient methods. rasayanjournal.co.in
Key green chemistry strategies for pyrimidine synthesis include:
Catalysis: The use of catalysts can lead to more efficient reactions with higher atom economy. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the synthesis of complex molecules in a single step from three or more reactants, reducing the number of synthetic steps and the amount of waste generated. rasayanjournal.co.inresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry. rasayanjournal.co.injmaterenvironsci.comnih.gov Mechanical methods like ball milling can be employed for solvent-free reactions. rasayanjournal.co.inresearchgate.net
Alternative Energy Sources: As discussed previously, microwave irradiation and also ultrasonication are used to accelerate reactions and reduce energy consumption. rasayanjournal.co.injmaterenvironsci.com
For example, the iodination of pyrimidines, which traditionally uses toxic reagents and strong acids, has been achieved under solvent-free conditions using solid iodine and silver nitrate. nih.gov This mechanochemical approach offers short reaction times (20-30 minutes) and high yields (70-98%). nih.gov Similarly, the use of water as a solvent in the synthesis of pyrano[2,3,d]pyrimidine derivatives highlights a greener alternative to traditional organic solvents. jmaterenvironsci.com
Chemo- and Regioselective Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound often requires precise control over the chemo- and regioselectivity of the reactions. This is crucial for introducing specific functional groups at desired positions on the pyrimidine ring, which in turn influences the biological activity of the final compound.
A key strategy for achieving regioselectivity is the sequential substitution of different leaving groups on the pyrimidine core. For instance, starting with a di-substituted pyrimidine like 2,4-dichloro-5-methoxypyrimidine, the two chlorine atoms can be selectively substituted by different nucleophiles under carefully controlled reaction conditions. chemicalbook.com The inherent reactivity differences between the positions on the pyrimidine ring can be exploited to direct the substitution to a specific site.
In the synthesis of fused pyrimidine systems, the regioselectivity of cyclization reactions is paramount. For example, the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile has been shown to yield 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles regioselectively. nih.gov
The N-alkylation of benzimidazole (B57391) derivatives with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) can lead to the formation of structural isomers. nih.gov The separation of these isomers, often achieved by techniques like flash chromatography, is a critical step in obtaining the desired product. nih.gov The ratio of the formed isomers can be influenced by the reaction conditions and the specific substrates used. nih.gov
The table below provides an overview of some key precursors and their resulting pyrimidine derivatives, highlighting the transformations involved.
| Precursor | Reagents/Conditions | Product | Reference |
| 2,4-dichloro-5-methoxypyrimidine | Methylamine, Methanol | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine | chemicalbook.com |
| 2-amino-4-chloro-6-methyl-pyrimidine | Primary or secondary amine | 4-substituted-6-methyl-pyrimidin-2-ylamine | google.com |
| β-diketone, aldehyde, (thio)urea | Microwave irradiation | Oxo- or thioxopyrimidine | tandfonline.com |
| 5,6-diaminouracil derivative, carboxylic acid | Coupling reagent (e.g., COMU) | 6-amino-5-carboxamidouracil | frontiersin.org |
| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | nih.gov |
Chemical Reactivity and Functionalization of 6 Methoxy 5 Methylpyrimidin 4 Amine
Exploration of Reaction Mechanisms Involving the Pyrimidine (B1678525) Core
The pyrimidine ring in 6-methoxy-5-methylpyrimidin-4-amine is an electron-deficient heterocycle, which influences its susceptibility to various reaction types. The presence of the amino and methoxy (B1213986) substituents, however, modulates this inherent reactivity.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. In the case of this compound, both the amino and methoxy groups are potential leaving groups, although they are generally considered poor leaving groups compared to halogens.
Displacement of the methoxy group is plausible under forcing conditions or after protonation, which would convert it into a better leaving group (methanol). For instance, in related 6-alkoxy-4-chloro-5-nitropyrimidines, the alkoxy group has been shown to be displaced by primary amines. This suggests that with appropriate activation, the methoxy group in this compound could be substituted by stronger nucleophiles.
The amino group is generally a very poor leaving group and its displacement would require harsh reaction conditions. However, diazotization of the amino group to form a diazonium salt could transform it into an excellent leaving group (N₂), enabling subsequent nucleophilic substitution at the C4 position.
The pyrimidine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the presence of the strongly activating amino group at C4 and the moderately activating methoxy group at C6 significantly increases the electron density of the ring, making electrophilic attack more feasible.
The directing effects of these substituents would likely favor electrophilic attack at the C2 or C5 positions. The C5 position is sterically unhindered and is activated by both the ortho-amino and para-methoxy groups (relative to the ring nitrogens). The C2 position is also activated, but may be subject to steric hindrance from the adjacent methyl group at C5. Therefore, electrophilic substitution, if it were to occur, would most likely take place at the C5 position. It is important to note that specific examples of electrophilic aromatic substitution on this compound are not widely reported in the literature, and this prediction is based on general principles of aromatic reactivity.
Substituted pyrimidines can undergo various rearrangement reactions, often under specific conditions. For example, some pyrimidin-4-ones have been observed to undergo rearrangement under Vilsmeier-Haack conditions. scispace.comepa.gov While no specific rearrangement reactions involving this compound have been documented, the potential for such transformations exists given the appropriate reagents and conditions. For instance, Dimroth-type rearrangements, which are common in pyrimidine chemistry, could potentially occur, leading to the migration of the exocyclic amino group and a ring nitrogen atom.
Derivatization and Chemical Modification Studies
The functional groups of this compound provide avenues for further chemical modification and the synthesis of a diverse range of derivatives.
The primary amino group at the C4 position is a key site for functionalization. It can readily undergo acylation and alkylation reactions.
Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides to form the corresponding amides. crunchchemistry.co.ukchemguide.co.uk This reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk For example, reaction with acetyl chloride would yield N-(6-methoxy-5-methylpyrimidin-4-yl)acetamide. This modification can be used to introduce a wide variety of acyl groups.
Alkylation: The amino group can also be alkylated. For instance, a related compound, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256), has been used to N-alkylate a benzimidazole (B57391) derivative, demonstrating the feasibility of forming a C-N bond at the position corresponding to the amino group of the title compound. researchgate.netresearchgate.net Direct alkylation of this compound with alkyl halides can lead to mono- or di-alkylation, and in some cases, over-alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.comresearchgate.net Reductive amination offers a more controlled method for mono-alkylation.
| Reagent | Reaction Type | Product |
| Acetyl Chloride | Acylation | N-(6-methoxy-5-methylpyrimidin-4-yl)acetamide |
| Methyl Iodide | Alkylation | N-methyl-6-methoxy-5-methylpyrimidin-4-amine |
The methoxy group at the C6 position can also be a site for chemical modification, primarily through cleavage to the corresponding hydroxypyrimidine.
O-Demethylation: The cleavage of the methyl-oxygen bond can be achieved using various reagents. Strong protic acids like hydrobromic acid (HBr) or strong Lewis acids such as boron tribromide (BBr₃) are commonly employed for the O-demethylation of aryl methyl ethers. chem-station.comcommonorganicchemistry.com These reactions would convert the methoxy group to a hydroxyl group, yielding 4-amino-5-methyl-6-hydroxypyrimidine. The choice of reagent is critical to avoid undesired side reactions, especially given the presence of the amino group.
| Reagent | Reaction Type | Product |
| Boron Tribromide (BBr₃) | O-Demethylation | 4-amino-5-methyl-6-hydroxypyrimidine |
| Hydrobromic Acid (HBr) | O-Demethylation | 4-amino-5-methyl-6-hydroxypyrimidine |
Introduction of Diverse Substituents on the Pyrimidine Scaffold
The strategic introduction of various chemical moieties onto the this compound framework is a key aspect of its chemical utility, allowing for the synthesis of a wide array of derivatives with tailored properties. A significant pathway for functionalization involves the modification of the methyl group at the 4-position, transforming it into a reactive handle for subsequent coupling reactions.
One documented method for introducing complex substituents onto the pyrimidine scaffold involves the use of an N-alkylation reaction. nih.govresearchgate.net This approach utilizes a key intermediate, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, which can be synthesized from the parent compound. The chloromethyl group serves as a potent electrophile, enabling the attachment of various nucleophilic molecules.
A notable example of this strategy is the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate. nih.govresearchgate.net In this reaction, the benzimidazole derivative acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrimidine ring. This results in the formation of a new carbon-nitrogen bond, effectively linking the benzimidazole and pyrimidine systems.
The reaction is known to produce a mixture of structural isomers. The primary product is the desired methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate, along with its structural isomer, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, as a side product. nih.gov Following separation by flash chromatography, the ratio of the major isomer to the side product was found to be approximately 3.75:1. nih.gov The formation of these isomers highlights the different nucleophilic sites on the benzimidazole ring.
The molecular structure of the side product, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been characterized using X-ray crystallography. nih.govresearchgate.net The molecule exhibits a distinct angular or twisted conformation, with the angle between the mean planes of the benzimidazole and pyrimidine rings being approximately 84.11°. nih.govresearchgate.net
This N-alkylation methodology demonstrates a robust and effective means of introducing diverse and complex heterocyclic substituents onto the 6-methoxy-5-methylpyrimidine scaffold, paving the way for the synthesis of novel compounds with potential applications in various fields of chemical research.
Table 1: N-Alkylation Reaction for Substituent Introduction
| Electrophile | Nucleophile | Product 1 (Major) | Product 2 (Minor) | Product Ratio (1:2) |
| 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | methyl 1H-benzo[d]imidazole-4-carboxylate | methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate | methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | ~3.75:1 nih.gov |
Spectroscopic and Advanced Structural Characterization of 6 Methoxy 5 Methylpyrimidin 4 Amine
Comprehensive Spectroscopic Elucidation Techniques
Spectroscopic methods are instrumental in determining the molecular structure and functional groups present in a compound. For 6-methoxy-5-methylpyrimidin-4-amine, a combination of techniques provides a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
For a definitive analysis, ¹H NMR would be expected to show distinct signals for the methyl protons, the methoxy (B1213986) protons, the aromatic proton on the pyrimidine (B1678525) ring, and the amine protons. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the methyl, methoxy, and pyrimidine ring carbons. 2D-NMR techniques, such as COSY and HSQC, would be essential to unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on computational predictions and analysis of similar compounds, as direct experimental data is not available in the cited literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C4-NH₂ | Variable | - |
| C6-OCH₃ | ~3.9 | ~55 |
| C5-CH₃ | ~2.2 | ~15 |
| H2 | ~8.0 | - |
| C2 | - | ~158 |
| C4 | - | ~160 |
| C5 | - | ~110 |
| C6 | - | ~165 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H, would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely produce strong bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would be expected around 1000-1300 cm⁻¹.
FT-Raman spectroscopy would provide complementary information. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. This is particularly useful for analyzing the symmetric vibrations of the pyrimidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic systems like the pyrimidine ring in this compound typically show characteristic absorption bands. The presence of the amino and methoxy groups as auxochromes would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are dependent on the solvent used.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₆H₉N₃O), the expected exact mass can be calculated. Upon ionization in the mass spectrometer, the molecule would form a molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as a methyl group (•CH₃), a methoxy group (•OCH₃), or hydrogen cyanide (HCN), providing further structural confirmation.
X-ray Crystallography for Single Crystal Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. While a specific crystallographic study for this compound has not been found, related structures have been analyzed. For instance, the crystal structure of a derivative, Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been reported. rsc.org This study provides some insight into the geometry of the 6-methoxy-5-methylpyrimidine moiety.
Conformational Analysis in the Solid State
The three-dimensional arrangement of a molecule in its crystalline form, known as its solid-state conformation, is fundamental to understanding its physical and chemical properties. For this compound, this conformation is definitively determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed molecular portrait.
Studies on closely related structures containing the 6-methoxy-5-methylpyrimidin-4-yl group reveal significant conformational details. For instance, in a derivative where this pyrimidine moiety is linked to a benzimidazole (B57391) ring, X-ray analysis showed that the two ring systems adopt a twisted conformation relative to each other. researchgate.netnih.govnih.gov The dihedral angle, which measures the twist between the mean planes of the pyrimidine and the attached ring system, has been measured at a significant 84.11 (3)°. researchgate.netnih.govnih.gov This angular shape is a key feature of its solid-state structure. researchgate.netnih.gov
Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental X-ray data. These calculations can predict the lowest energy conformation of the molecule, which often closely resembles the structure observed in the crystal. researchgate.netnih.govnih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an essential tool in synthetic chemistry for both isolating products and assessing their purity. For this compound, High-Performance Liquid Chromatography (HPLC) is the primary method, while Gas Chromatography (GC) is more suited for its volatile precursors or analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and standard technique for the analysis of pyrimidine derivatives due to its sensitivity and reproducibility. researchgate.netresearchgate.net The most common mode for these compounds is reversed-phase HPLC (RP-HPLC), which separates molecules based on their polarity. researchgate.netrjptonline.org
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 silica (B1680970) gel column, is used. researchgate.netrjptonline.org The mobile phase consists of a polar solvent mixture, frequently a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The separation mechanism relies on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. The elution can be performed in an isocratic mode (constant mobile phase composition) or a gradient mode (changing mobile phase composition) to achieve optimal separation. researchgate.netrjptonline.org
Detection is commonly carried out using a UV detector, as the pyrimidine ring system inherently absorbs UV light. researchgate.net For more definitive identification and structural elucidation of impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS). rjptonline.org The conditions for analysis are optimized to ensure a sharp, symmetrical peak for the main compound, allowing for accurate purity determination.
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | rjptonline.org |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Phosphate or Acetate Buffer | researchgate.netresearchgate.netrjptonline.org |
| Detection | UV (e.g., 240-254 nm) or Mass Spectrometry (MS) | researchgate.netrjptonline.org |
| Flow Rate | ~1.0 mL/min | researchgate.netrjptonline.org |
| Temperature | Often ambient room temperature | researchgate.net |
Gas Chromatography (GC) for Volatile Analogs
Gas Chromatography (GC) is a powerful analytical technique that separates compounds based on their volatility and interaction with a stationary phase. youtube.comyoutube.com While this compound itself possesses relatively low volatility, making it less suitable for direct GC analysis without prior chemical modification (derivatization), GC is an excellent method for analyzing its more volatile precursors, synthetic intermediates, or related analogs. nih.gov
The standard setup involves a gas chromatograph coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification. nih.govyoutube.com The sample is vaporized in a heated injection port and carried by an inert gas (like helium or nitrogen) through a capillary column. youtube.com The column, often coated with a nonpolar or medium-polarity stationary phase (e.g., DB-5), separates the volatile compounds based on their boiling points and polarities. unl.edu A temperature program is typically used to ramp the column's temperature, ensuring the sequential elution of compounds with varying volatilities. unl.eduoiv.int
This method is particularly useful for monitoring reaction progress by analyzing volatile starting materials or for detecting volatile impurities in the final compound. nih.gov
| Parameter | Typical Condition | Reference |
| Column | Capillary column (e.g., DB-5 or equivalent) | unl.edu |
| Carrier Gas | Helium or Hydrogen | youtube.com |
| Injection | Split/Splitless, vaporized | unl.edu |
| Temperature Program | Ramped temperature gradient (e.g., 40°C to 250°C) | unl.edu |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govoiv.int |
Computational and Theoretical Studies on 6 Methoxy 5 Methylpyrimidin 4 Amine
Density Functional Theory (DFT) Calculations for Molecular Properties
No dedicated DFT studies on 6-methoxy-5-methylpyrimidin-4-amine were identified. Such studies would be essential to understand its fundamental chemical and physical properties.
Geometry Optimization and Conformational Landscapes
A full geometry optimization using DFT methods would be required to determine the most stable three-dimensional structure of this compound. This would involve calculating the potential energy surface to identify the global minimum and any significant low-energy conformers, which are crucial for understanding its interactions with biological targets. Without specific studies, bond lengths, bond angles, and dihedral angles for the optimized geometry are not available.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is foundational for predicting how the molecule might interact with other molecules, but specific HOMO-LUMO energy values and MEP maps for this compound are not present in the available literature.
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analyses
NBO analysis provides insight into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer. The Electron Localization Function (ELF) is used to visualize and understand the nature of chemical bonds (covalent, ionic, metallic). These analyses would offer a deeper understanding of the electron distribution and bonding within this compound, but the necessary calculations have not been published.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations could provide crucial information on the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations are vital for understanding how the molecule behaves in a biological context, including its conformational flexibility and interactions with solvent molecules. No MD simulation studies specifically targeting this compound were found.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
While QSAR studies have been performed on various sets of pyrimidine (B1678525) derivatives, nih.govresearchgate.net none were found that included this compound in their training or test sets. To perform a QSAR study, a dataset of structurally related compounds with measured biological activity is required. From this, a mathematical model relating the chemical structure to the activity is built. This model could then be used to predict the activity of new compounds, but this has not been done for the specific molecule of interest.
Prediction of Reactivity and Mechanistic Pathways using Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By calculating properties such as Fukui functions or reaction energies, chemists can predict which sites on the molecule are most likely to react and how a reaction is likely to proceed. This level of detailed mechanistic study has not been reported for this compound.
Structure Activity Relationship Sar Studies and Mechanistic Insights of Pyrimidine Analogs
Correlating Structural Modifications with Biological Target Interactions
The pyrimidine (B1678525) scaffold is a versatile core in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies. These investigations aim to understand how modifications to the pyrimidine ring and its substituents influence interactions with biological targets, ultimately affecting the compound's efficacy and selectivity.
A key aspect of SAR for pyrimidine analogs is the substitution pattern on the pyrimidine ring itself. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the placement of a methyl group at the 5-position of the pyrimidine ring was found to be optimal for potency. acs.org Moving the methyl group to the 6-position resulted in a threefold decrease in inhibitory activity, while the 5,6-dimethyl derivative was well-tolerated. acs.org This highlights the sensitivity of the biological target to the steric and electronic environment around the pyrimidine core.
Furthermore, the nature of the substituents at various positions plays a crucial role. Studies on pyrimidine derivatives targeting metabolic enzymes have shown that the introduction of different functional groups can significantly alter their inhibitory profiles against enzymes like carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov For example, the presence of a methoxy (B1213986) group at the 4th position, in addition to a benzoyl group, was found to decrease the inhibition of the hCA I enzyme. researchgate.net
In the context of kinase inhibition, modifications at the 5-position of the pyrimidine core, which is situated near the gatekeeper residue of the kinase binding pocket, have been utilized to improve kinome-wide selectivity. acs.org By combining different side chains at the 2- and 4-positions with modifications at the 5-position, researchers have been able to develop inhibitors with improved selectivity for understudied kinases implicated in neurodegenerative diseases. acs.org
The replacement of the pyrimidine core with other heteroaromatic scaffolds has also been explored. In the development of USP1/UAF1 inhibitors, incorporating furan (B31954), thiophene, and other heterocyclic rings in place of the pyrimidine core yielded compounds with good potency, with a furan derivative being the most potent. acs.org
The following table summarizes the impact of structural modifications on the biological activity of some pyrimidine analogs:
| Scaffold/Modification | Target | Observed Effect on Activity | Reference |
| 5-Methyl substitution on pyrimidine ring | USP1/UAF1 | Optimal potency | acs.org |
| 6-Methyl substitution on pyrimidine ring | USP1/UAF1 | 3-fold decrease in potency | acs.org |
| 5,6-Dimethyl substitution on pyrimidine ring | USP1/UAF1 | Well-tolerated | acs.org |
| Methoxy group at 4-position | hCA I | Decrease in inhibition | researchgate.net |
| Furan core instead of pyrimidine | USP1/UAF1 | Most potent among heteroaromatic replacements | acs.org |
Investigation of Molecular Mechanisms of Action for Pyrimidine Derivatives (e.g., Enzyme Inhibition, Receptor Modulation)
The biological effects of pyrimidine derivatives are mediated through various molecular mechanisms, with enzyme inhibition and receptor modulation being prominent examples. These compounds can interact with the active sites or allosteric sites of enzymes, or bind to receptors to either activate or block their function.
Ligand-Protein Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of pyrimidine derivatives to their protein targets is governed by a network of non-covalent interactions. Hydrogen bonds are frequently observed between the nitrogen atoms of the pyrimidine ring and amino acid residues in the protein's binding pocket. For example, in the case of kinase inhibitors, the pyrimidine nitrogen at position 1 and the amino group at position 2 often form crucial hydrogen bonds with the hinge region of the kinase domain. acs.org
Hydrophobic interactions also play a significant role, particularly for substituted pyrimidines. The methyl group of 6-methoxy-5-methylpyrimidin-4-amine, for instance, can engage in hydrophobic interactions with nonpolar residues in the binding site. In a study of ENPP1 inhibitors, the piperidine (B6355638) ring and a chloride substituent on a pyrrolopyrimidinone derivative were shown to participate in hydrophobic interactions with specific amino acid residues. acs.org
Furthermore, π-π stacking interactions can occur between the aromatic pyrimidine ring and the side chains of aromatic amino acids like tyrosine and phenylalanine within the binding pocket, contributing to the stability of the ligand-protein complex. acs.org
Inhibition Kinetics and Binding Affinity Studies
The inhibitory potency of pyrimidine derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to achieve a certain level of inhibition and reflect the binding affinity of the compound for its target.
Studies on various pyrimidine derivatives have reported a wide range of inhibitory activities against different enzymes. For instance, novel synthesized pyrimidine derivatives have demonstrated effective inhibition of metabolic enzymes with Ki values in the nanomolar range. researchgate.netnih.gov Specifically, these derivatives exhibited Ki values of 39.16–144.62 nM against hCA I, 18.21–136.35 nM against hCA II, 33.15–52.98 nM against AChE, and 31.96–69.57 nM against BChE. researchgate.netnih.gov
In another study, pyrimidine derivatives were found to be potent inhibitors of glutathione (B108866) S-transferase (GST), with Ki values ranging from 0.047 to 0.272 µM. journalagent.com The type of inhibition is also a critical aspect of mechanistic studies. For GST, all the tested pyrimidine derivatives showed a noncompetitive inhibition pattern. journalagent.com Similarly, certain pyrimidine derivatives have been shown to exhibit noncompetitive inhibition of glutathione reductase (GR), with Ki values in the micromolar range. juniperpublishers.com
The following table presents a summary of the inhibition kinetics and binding affinities for selected pyrimidine derivatives against various enzyme targets.
| Enzyme Target | Inhibitor Type | Ki Values | Inhibition Type | Reference |
| hCA I | Pyrimidine derivative | 39.16–144.62 nM | Not specified | researchgate.netnih.gov |
| hCA II | Pyrimidine derivative | 18.21–136.35 nM | Not specified | researchgate.netnih.gov |
| AChE | Pyrimidine derivative | 33.15–52.98 nM | Not specified | researchgate.netnih.gov |
| BChE | Pyrimidine derivative | 31.96–69.57 nM | Not specified | researchgate.netnih.gov |
| GST | Pyrimidine derivative | 0.047–0.272 µM | Noncompetitive | journalagent.com |
| GR | Pyrimidine derivative | 0.979–2.984 µM | Noncompetitive | juniperpublishers.com |
Rational Design Principles for Optimizing Pyrimidine-Based Scaffolds for Specific Biological Targets
The development of potent and selective pyrimidine-based inhibitors often relies on rational design principles guided by an understanding of the target's structure and the ligand's binding mode. This approach allows for the systematic optimization of the pyrimidine scaffold to enhance its interaction with a specific biological target.
A key strategy in rational design is structure-based drug design, which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. This information allows medicinal chemists to visualize the binding pocket and design molecules that fit snugly and form favorable interactions. For example, the co-crystal structure of an indole-based EZH2 inhibitor containing a pyridone motif bound to the PRC2 complex provided a molecular understanding of the interactions, guiding further optimization of the series. acs.org
Another important principle is the use of privileged substructures. The pyrimidine ring itself is considered a privileged scaffold because it is found in numerous bioactive compounds and can interact with a wide range of biological targets. nih.gov A diversity-oriented synthesis (pDOS) strategy based on the pyrimidine substructure has been developed to create libraries of compounds with maximal skeletal diversity, enabling the exploration of a broader biochemical space, particularly for challenging targets like protein-protein interactions. nih.gov
Furthermore, the concept of bioisosteric replacement is often employed. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of the purine (B94841) scaffold and has been used in the development of antimalarial agents. mdpi.com
Design and Synthesis of Mechanistic Probes Based on this compound
Mechanistic probes are essential tools for elucidating the mechanism of action of bioactive compounds and for identifying their cellular targets. The design and synthesis of such probes based on the this compound scaffold would involve incorporating a reactive or reporter group into the molecule without significantly altering its biological activity.
A common approach for designing mechanistic probes is to introduce a "warhead" that can form a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target. The position for introducing such a reactive group on the this compound scaffold would need to be carefully chosen based on SAR data to ensure that the probe retains its binding affinity for the intended target.
Alternatively, a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, can be attached to the scaffold. This enables the visualization of the compound's localization within cells or the affinity-based purification of its binding partners. The synthesis of such probes would typically involve a multi-step process, starting from a suitable precursor of this compound. For example, a synthetic route could be designed to introduce a linker at a position that is not critical for biological activity, to which the reporter group can then be attached.
The synthesis of analogs of this compound would likely start from commercially available substituted pyrimidines. For instance, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives involved the use of 2,4-dichloro-5-methylpyrimidine (B13550) as a starting material, followed by sequential nucleophilic substitution and Suzuki coupling reactions. acs.org A similar strategy could be adapted to introduce a functional handle for the attachment of a probe moiety. For example, a protected amine or a halogen at a non-essential position could serve as a point of attachment for a linker and subsequently a reporter or reactive group. The synthesis of various substituted pyrimidines has been well-documented, providing a foundation for the creation of such mechanistic probes. nih.govnih.govrsc.orgnih.gov
Advanced Analytical Methodologies for Detection and Quantification of Pyrimidine Compounds
Development of Derivatization Strategies for Enhanced Mass Spectrometric Detection
Mass spectrometry (MS) is a powerful tool for the analysis of organic molecules, offering high sensitivity and the ability to determine molecular mass. rsc.org However, some compounds, including certain pyrimidine (B1678525) derivatives, may exhibit poor ionization efficiency or fragmentation patterns that are not ideal for quantification. Chemical derivatization is a technique used to modify the analyte of interest to improve its analytical performance. spectroscopyonline.comnih.gov
The primary goals of derivatization in MS are to:
Enhance ionization efficiency, leading to increased sensitivity. spectroscopyonline.comnih.gov
Improve chromatographic separation.
Introduce a specific mass shift to avoid interferences. spectroscopyonline.com
Control fragmentation patterns for more reliable identification and quantification. spectroscopyonline.com
For pyrimidine compounds, which may lack easily ionizable functional groups, derivatization can significantly enhance their detection by mass spectrometry. Strategies often involve introducing a charged or easily chargeable moiety to the molecule. For instance, reagents that introduce a quaternary amine or a pyridinium (B92312) group can dramatically improve the response in electrospray ionization (ESI) mass spectrometry. spectroscopyonline.com The choice of derivatization reagent depends on the specific functional groups present in the pyrimidine compound and the desired analytical outcome. nih.gov
Isotope-labeled derivatization reagents can also be employed to create an internal standard that closely mimics the behavior of the analyte during sample preparation and analysis, leading to more accurate quantification. nih.gov
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable technique for the quantitative analysis of a wide array of organic compounds, including pyrimidine derivatives, in complex mixtures. rsc.orgembopress.org This is due to its unique ability to separate compounds based on their physicochemical properties (LC) and then detect and quantify them with high sensitivity and selectivity (MS). rsc.org
In a typical LC-MS workflow, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, packed with a stationary phase, separates the components of the mixture based on their interactions with the stationary and mobile phases. lcms.cz For pyrimidine compounds, reversed-phase chromatography with C18 columns is commonly used, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape and ionization. creative-proteomics.comnih.gov
After separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS as it is a soft ionization method that can generate intact molecular ions from polar and thermally labile molecules. embopress.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the selective detection and quantification of the target analyte, such as 6-methoxy-5-methylpyrimidin-4-amine. creative-proteomics.com
For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in a mode called multiple reaction monitoring (MRM). nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and then a specific product ion is monitored. This highly selective process significantly reduces background noise and improves the accuracy and sensitivity of quantification. nih.gov
A 2019 study detailed the development of an LC-MS/MS assay for the simultaneous and sensitive detection of an extended range of purine (B94841) and pyrimidine biomarkers in urine. nih.gov This method, which involved a simple sample preparation, was able to reliably determine 27 different analytes and clearly distinguish between pathological and normal samples. nih.gov
Capillary Electrophoresis (CE) and Related Separation Techniques
Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the separation of pyrimidine derivatives. CE offers several advantages, including high separation efficiency, short analysis times, and the requirement of only small sample volumes. researchgate.netnih.gov The separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary filled with an electrolyte solution.
For the analysis of pyrimidine compounds, both capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) have been successfully employed. In CZE, the separation is based on the charge-to-size ratio of the analytes. The pH of the buffer solution is a critical parameter as it determines the charge of the pyrimidine derivatives. By adjusting the pH, the separation selectivity can be optimized.
MEKC is a variation of CE that uses surfactants (micelles) in the buffer solution. This allows for the separation of both charged and neutral compounds based on their partitioning between the micelles and the surrounding aqueous buffer. The addition of organic solvents like methanol or 2-propanol to the buffer can further enhance separation selectivity.
One study demonstrated the fast separation of eight pyrimidine derivatives in less than 3 minutes using capillary electrochromatography with a mixed-mode stationary phase. nih.gov Another study developed a CE method for the determination of the main product and by-products in technical samples of substituted pyrimidines, achieving quantification of by-products down to 0.1% levels.
Validation of Analytical Methods for Reproducibility, Sensitivity, and Selectivity
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. nih.gov Method validation is an essential requirement for quality control in many industries. nih.gov The key parameters evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. mdpi.com
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For instance, a study validating a UV-VIS spectrophotometric method for a pyrimidine derivative reported a linear range of 50 to 150 μg/ml and a percentage recovery between 98.97% and 99.83%, indicating good accuracy. nih.gov Another study on the LC-MS/MS determination of a nitrosamine (B1359907) impurity validated the method according to regulatory guidelines, assessing specificity, accuracy, precision, LOD, and LOQ. mdpi.com
The validation process ensures that the analytical method for detecting and quantifying compounds like this compound is reliable and produces data that can be trusted for scientific and quality control purposes.
Future Directions in Research on 6 Methoxy 5 Methylpyrimidin 4 Amine
Development of Novel Synthetic Routes to Access Underexplored Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives has traditionally relied on the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org However, recent advancements in synthetic organic chemistry offer more efficient and versatile methods that could be applied to the synthesis of 6-methoxy-5-methylpyrimidin-4-amine and its analogs.
Future research could focus on the application of modern synthetic strategies to overcome the limitations of classical methods. These strategies include:
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. mdpi.com Exploring novel MCRs could provide a more direct and atom-economical route to this compound.
Catalyzed Cycloaddition Reactions: The use of transition metal catalysts in [4+2] cycloaddition reactions has emerged as a powerful tool for the synthesis of highly functionalized pyrimidines. mdpi.com Investigating different catalysts and reaction partners could lead to the development of highly efficient and selective syntheses.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could facilitate its large-scale production for further research and potential applications.
A comparative overview of traditional versus modern synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Potential Advantages for this compound |
| Traditional Synthesis | Typically involves the condensation of a β-dicarbonyl compound with an amidine or urea (B33335) derivative. | Well-established and understood methodology. |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. | Increased efficiency, reduced waste, and rapid access to a library of derivatives. |
| Catalyzed Cycloadditions | Formation of the pyrimidine ring through a catalyzed cycloaddition process. | High yields and stereoselectivity, with the potential for asymmetric synthesis. mdpi.com |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. | Enhanced safety, reproducibility, and ease of scale-up. |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Compound Design and Prediction
Future research efforts could integrate AI and ML in the following ways:
De Novo Design: Generative AI models can design novel pyrimidine derivatives with desired properties by learning from vast datasets of known molecules. researchgate.net This could lead to the discovery of analogs of this compound with enhanced biological activity or material properties.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic pathways for a target molecule. mdpi.com This would be invaluable for designing efficient and cost-effective syntheses of this compound and its derivatives.
Property Prediction: ML models can be trained to predict various physicochemical and biological properties, such as solubility, toxicity, and binding affinity to specific protein targets. nih.gov This would allow for the prioritization of the most promising candidates for experimental validation.
The potential impact of AI and ML on the research of this compound is summarized in the table below.
| AI/ML Application | Description | Potential Benefit |
| Generative Models | Algorithms that create new data (in this case, molecular structures) based on learned patterns. researchgate.net | Design of novel pyrimidine derivatives with optimized properties. |
| Retrosynthesis Software | AI platforms that suggest synthetic routes for a given molecule. mdpi.com | Accelerated development of efficient and novel synthetic pathways. |
| Predictive Modeling | Machine learning models that forecast the properties and activities of chemical compounds. nih.gov | Prioritization of compounds for synthesis and testing, reducing time and cost. |
Advanced In Silico Screening and Molecular Docking Studies for Novel Target Identification
In silico screening and molecular docking are powerful computational techniques used to predict the interaction between a small molecule and a biological target, typically a protein. mdpi.com These methods can be employed to identify potential therapeutic applications for this compound by screening it against a wide range of biological targets.
Future research in this area should involve:
Virtual Screening: Screening large databases of proteins to identify potential binding partners for this compound. This could reveal unexpected therapeutic targets and open up new avenues for drug development.
Molecular Docking Simulations: Performing detailed docking studies to predict the binding mode and affinity of this compound to identified targets. aip.org These simulations can provide insights into the key molecular interactions responsible for binding.
Pharmacophore Modeling: Developing a pharmacophore model based on the structure of this compound to guide the design of new derivatives with improved binding affinity and selectivity.
The following table outlines the key aspects of in silico screening and molecular docking for this compound.
| Computational Method | Objective | Expected Outcome |
| Virtual Screening | To identify potential biological targets from large protein databases. | A list of proteins that may interact with this compound. |
| Molecular Docking | To predict the binding pose and affinity of the compound to a specific target. aip.org | A detailed understanding of the molecular interactions at the binding site. |
| Pharmacophore Modeling | To define the essential structural features required for biological activity. | A 3D model that can be used to design more potent and selective analogs. |
Exploration of this compound in Emerging Fields of Chemical Biology and Materials Science
The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. Future research should explore its utility in the burgeoning fields of chemical biology and materials science.
Chemical Biology: Pyrimidines are fundamental components of nucleic acids. cancer.gov The structural similarity of this compound to natural nucleobases could be exploited to develop chemical probes for studying nucleic acid structure and function. It could also potentially be incorporated into synthetic oligonucleotides to modulate their properties.
Materials Science: The ability of pyrimidine rings to participate in hydrogen bonding and π-π stacking interactions makes them attractive building blocks for the construction of supramolecular assemblies and functional materials. taylorandfrancis.com Research could focus on the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this compound to create materials with novel electronic, optical, or catalytic properties.
Potential applications in these emerging fields are highlighted below.
| Field | Potential Application | Rationale |
| Chemical Biology | Development of fluorescent probes for DNA/RNA imaging. | The pyrimidine core can be functionalized with fluorophores. |
| Materials Science | Component of novel liquid crystals or organic light-emitting diodes (OLEDs). | The aromatic and polar nature of the molecule can lead to useful self-assembly and photophysical properties. |
| Supramolecular Chemistry | Building block for the creation of self-assembling molecular architectures. | The hydrogen bonding capabilities of the amine and methoxy (B1213986) groups can drive self-assembly. taylorandfrancis.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
